Ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found in many biologically active compounds and have shown diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . In a specific example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Researchers have synthesized derivatives of this compound and investigated their antimicrobial activities. For instance, Parameshwarappa et al. (2009) synthesized innovative thiazole substituted coumarins starting from a related compound, showing potential antibacterial and antifungal activities (Parameshwarappa et al., 2009).
Pharmaceutical Applications
- The compound has been used in the synthesis of bi-heterocycles with potential anti-diabetic properties. Abbasi et al. (2020) synthesized S-substituted acetamides derivatives of a similar molecule and evaluated their enzyme inhibition study and cytotoxic behavior, showing promising anti-diabetic potential (Abbasi et al., 2020).
Anti-Proliferative Activity
- Sonar et al. (2020) synthesized a new series of thiazole compounds from a related compound and tested their anticancer activity against breast cancer cells, demonstrating significant activity (Sonar et al., 2020).
Enzyme Inhibition Studies
- Babar et al. (2017) conducted molecular docking and glucosidase inhibition studies on novel derivatives of a related compound, finding that most compounds showed high percentage inhibition towards the enzymes, indicating potential for treating conditions like diabetes (Babar et al., 2017).
Antiparasitic Drugs
- Rogers et al. (1964) researched the anticoccidial activity of related compounds, demonstrating significant potential in the field of antiparasitic drugs (Rogers et al., 1964).
Antimicrobial Activities
- Wardkhan et al. (2008) studied the antimicrobial activities of fused derivatives synthesized from related compounds, showing effectiveness against various bacterial and fungal species (Wardkhan et al., 2008).
Future Directions
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For example, they may affect the pathways involved in inflammation by inhibiting enzymes like COX-1 .
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit a range of pharmacokinetic properties depending on their specific structures .
Result of Action
Thiazole derivatives have been associated with a range of effects at the molecular and cellular level due to their diverse biological activities . For instance, some thiazole derivatives have been found to exhibit anti-inflammatory effects by inhibiting enzymes like COX-1 .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of thiazole derivatives .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-4-26-15(24)8-11-10-27-17(19-11)20-14(23)9-22(2)18-21-16-12(25-3)6-5-7-13(16)28-18/h5-7,10H,4,8-9H2,1-3H3,(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGIXVRSSZZFHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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